molecular formula C11H21NO4 B14840333 (2R)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid

(2R)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid

Cat. No.: B14840333
M. Wt: 231.29 g/mol
InChI Key: BIYXUNJTZYRILK-LLVKDONJSA-N
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Description

(2R)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid: is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid typically involves the protection of the amino group of the corresponding amino acid with a tert-butoxycarbonyl group. This can be achieved using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: (2R)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, (2R)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid is widely used in peptide synthesis. The Boc group serves as a protecting group for the amino group, allowing for selective reactions at other functional sites.

Biology: In biological research, this compound is used to study protein structure and function. It can be incorporated into peptides and proteins to investigate their biochemical properties.

Medicine: In medicine, this compound is used in the synthesis of pharmaceutical compounds. Its stability and reactivity make it a valuable intermediate in drug development.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its applications include the synthesis of polymers, resins, and other specialty chemicals .

Mechanism of Action

The mechanism of action of (2R)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective modification of other functional groups. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

  • (2S)-2-[(Tert-butoxycarbonyl)amino]-3-methylbutanoic acid
  • (2R)-2-[(Tert-butoxycarbonyl)amino]-3-methylbutanoic acid
  • (2S)-2-[(Tert-butoxycarbonyl)amino]-2-methylbutanoic acid

Uniqueness: (2R)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination provides stability and reactivity, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C11H21NO4/c1-6-7-11(5,8(13)14)12-9(15)16-10(2,3)4/h6-7H2,1-5H3,(H,12,15)(H,13,14)/t11-/m1/s1

InChI Key

BIYXUNJTZYRILK-LLVKDONJSA-N

Isomeric SMILES

CCC[C@](C)(C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCCC(C)(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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